molecular formula C7H6FN5 B13680313 5-Amino-3-(5-fluoro-2-pyridyl)-1H-1,2,4-triazole

5-Amino-3-(5-fluoro-2-pyridyl)-1H-1,2,4-triazole

Cat. No.: B13680313
M. Wt: 179.15 g/mol
InChI Key: BZNJCTKNMOUNJP-UHFFFAOYSA-N
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Description

5-Amino-3-(5-fluoro-2-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both a triazole ring and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-fluoro-2-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-pyridinecarboxylic acid hydrazide with an appropriate nitrile or isocyanate to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-fluoro-2-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoropyridine moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced fluoropyridine compounds, and substituted triazole derivatives.

Scientific Research Applications

5-Amino-3-(5-fluoro-2-pyridyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-fluoro-2-pyridyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The fluoropyridine moiety enhances the compound’s ability to interact with biological targets due to its electron-withdrawing properties, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(5-fluoro-2-pyridyl)-1H-1,2,4-triazole is unique due to the presence of both a fluoropyridine and a triazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C7H6FN5

Molecular Weight

179.15 g/mol

IUPAC Name

5-(5-fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H6FN5/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13)

InChI Key

BZNJCTKNMOUNJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C2=NC(=NN2)N

Origin of Product

United States

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